molecular formula C14H18N4O B5644748 5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine

5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine

Cat. No. B5644748
M. Wt: 258.32 g/mol
InChI Key: QRNUSSDHIKKJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine" often involves cyclization reactions, as demonstrated in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. This process typically includes reactions that form rings under specific conditions, often facilitated by catalysts like Ni(NO3)2, indicating the potential synthetic routes for the target compound could involve similar cyclization steps (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple rings, including pyrimidin and pyridin rings, and the incorporation of substituents that influence the compound's reactivity and interactions. The crystal structure analysis, such as that of related compounds, involves inversion dimers formed through hydrogen bonds, which are crucial for understanding the molecular geometry and potential intermolecular interactions (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs can include nucleophilic substitution and cyclization reactions. The compound's reactivity is significantly influenced by the presence of functional groups, such as the pyrimidin amine and the ether linkages, which can undergo various chemical transformations. The synthesis of related compounds showcases the versatility of these functional groups in forming new bonds and structures (Katoh et al., 1996).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, can be inferred from related studies. For instance, the synthesis and crystal structure analyses provide insights into the compound's solid-state characteristics, such as its crystalline form and stability. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be significantly influenced by the compound's functional groups and molecular structure. Studies on related compounds highlight the importance of the pyrimidin and pyridin rings and their substituents in determining the compound's chemical behavior, such as its potential for forming hydrogen bonds and undergoing nucleophilic attacks (Katoh et al., 1996).

properties

IUPAC Name

5,6-dimethyl-N-(2-pyridin-3-yloxypropyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(19-13-5-4-6-15-8-13)7-16-14-11(2)12(3)17-9-18-14/h4-6,8-10H,7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNUSSDHIKKJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC(C)OC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.